AKB48 N-Pentanoic Acid

Catalog No.
S822329
CAS No.
1630022-94-4
M.F
C23H29N3O3
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AKB48 N-Pentanoic Acid

CAS Number

1630022-94-4

Product Name

AKB48 N-Pentanoic Acid

IUPAC Name

5-[3-(1-adamantylcarbamoyl)indazol-1-yl]pentanoic acid

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C23H29N3O3/c27-20(28)7-3-4-8-26-19-6-2-1-5-18(19)21(25-26)22(29)24-23-12-15-9-16(13-23)11-17(10-15)14-23/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,29)(H,27,28)

InChI Key

CMCIJYXHEYJYQU-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCC(=O)O

Synonyms

APINACA N-Pentanoic Acid; 5-(3-((3s,5s,7s)-Adamantan-1-ylcarbamoyl)-1H-indazol-1-yl)pentanoic Acid

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCC(=O)O

Biomarker for AKB48 Detection

AKB48 is a synthetic cannabinoid that can be abused for its intoxicating effects. Due to its illegality in many jurisdictions, there is a need for effective methods to detect its use. One of the challenges in detecting AKB48 use is that the parent compound itself is metabolized by the body relatively quickly. However, AKB48 N-Pentanoic Acid is one of the metabolites produced during this process []. By detecting the presence of AKB48 N-Pentanoic Acid in urine samples, researchers and forensic scientists can indirectly determine prior use of AKB48 [, ].

  • Law enforcement investigations into suspected drug use
  • Monitoring patients in addiction treatment programs
  • Workplace drug testing

Understanding Synthetic Cannabinoid Metabolism

Studying the metabolism of synthetic cannabinoids like AKB48 can provide valuable insights into their effects on the body. By analyzing the different metabolites produced, researchers can gain a better understanding of how these substances are broken down and eliminated. This information can then be used to:

  • Develop more effective detection methods for synthetic cannabinoids
  • Improve our understanding of the potential health risks associated with their use

AKB48 N-Pentanoic Acid is a synthetic compound with the chemical formula C23H29N3O3 and a CAS number of 1630022-94-4. It is a metabolite of various synthetic cannabinoids, including Cl-AKB48 and 5f-AKB48. Structurally, it features a pentanoic acid moiety linked to an indazole framework, which is characteristic of many synthetic cannabinoids. This compound has garnered attention in forensic and research contexts due to its potential presence in biological samples following the consumption of related substances .

Typical of carboxylic acids. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The compound's reactivity is largely dictated by the functional groups present, particularly the carboxylic acid group, which is prone to nucleophilic attack and other transformations common to organic acids .

The synthesis of AKB48 N-Pentanoic Acid typically involves multi-step organic synthesis techniques. While specific methods for this compound are not extensively documented, general approaches include:

  • Starting Materials: Using indazole derivatives and pentanoic acid as precursors.
  • Functionalization: Modifying the indazole ring through various reactions (e.g., alkylation).
  • Carboxylation: Introducing the carboxylic acid group via oxidation or direct carboxylation methods.

These steps may require careful control of reaction conditions to ensure high yields and purity of the final product .

AKB48 N-Pentanoic Acid serves primarily in research and forensic applications:

  • Forensic Toxicology: It is used as a reference standard for detecting synthetic cannabinoids in biological samples.
  • Pharmaceutical Research: Investigated for its potential effects and mechanisms of action related to cannabinoid receptors.
  • Analytical Chemistry: Employed in developing analytical methods for identifying synthetic cannabinoid metabolites in urine and other biological matrices .

Interaction studies involving AKB48 N-Pentanoic Acid focus on its binding affinity to cannabinoid receptors (CB1 and CB2). Research indicates that metabolites of synthetic cannabinoids can have varying affinities compared to their parent compounds, influencing their psychoactive potential. Understanding these interactions is crucial for assessing the safety and effects of synthetic cannabinoids on human health .

Several compounds share structural similarities with AKB48 N-Pentanoic Acid, particularly within the class of synthetic cannabinoids. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
JWH-018Indole-basedKnown for high potency at cannabinoid receptors
Cl-AKB48Indazole-basedSimilar metabolic pathways; used in research
5f-AKB48Indazole-basedExhibits psychoactive effects; closely related
ADBICAIndole-basedPotentially less potent; different pharmacokinetics

AKB48 N-Pentanoic Acid stands out due to its unique pentanoic acid side chain, influencing both its metabolic pathways and potential biological activity compared to these similar compounds .

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

395.22089180 g/mol

Monoisotopic Mass

395.22089180 g/mol

Heavy Atom Count

29

Appearance

Assay:≥98%A crystalline solid

Dates

Modify: 2024-04-14

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